molecular formula C11H9NO4 B1447785 4-(Furan-2-yl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 1955561-41-7

4-(Furan-2-yl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B1447785
CAS No.: 1955561-41-7
M. Wt: 219.19 g/mol
InChI Key: CXVVGASBBQYGSE-UHFFFAOYSA-N
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Description

4-(Furan-2-yl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a heterocyclic compound that features a furan ring fused to a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The furan ring is known for its reactivity and biological activity, making this compound a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-2-yl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid typically involves the condensation of furan derivatives with pyridine precursors. One common method includes the use of a furan-2-carbaldehyde derivative, which undergoes a condensation reaction with a suitable pyridine derivative under acidic or basic conditions. The reaction is often catalyzed by Lewis acids such as aluminum chloride or boron trifluoride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of biocatalysts and green chemistry principles is also being explored to make the process more sustainable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(Furan-2-yl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: Piperidine derivatives.

    Substitution: Various halogenated furan derivatives.

Scientific Research Applications

4-(Furan-2-yl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(Furan-2-yl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with various molecular targets. The furan ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The pyridine ring can bind to metal ions, affecting their availability and activity in biological systems. These interactions result in the compound’s observed biological effects, such as antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: A simpler furan derivative with similar reactivity.

    Pyridine-3-carboxylic acid: A pyridine derivative with comparable chemical properties.

    Furan-2,5-dicarboxylic acid: An oxidized form of the furan ring with distinct applications.

Uniqueness

4-(Furan-2-yl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is unique due to its fused ring structure, which combines the reactivity of both furan and pyridine rings. This dual reactivity makes it a versatile compound for various chemical transformations and applications in medicinal chemistry.

Properties

IUPAC Name

4-(furan-2-yl)-1-methyl-6-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-12-6-8(11(14)15)7(5-10(12)13)9-3-2-4-16-9/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVVGASBBQYGSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)C2=CC=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Furan-2-yl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Reactant of Route 2
4-(Furan-2-yl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Reactant of Route 3
4-(Furan-2-yl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Reactant of Route 4
4-(Furan-2-yl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4-(Furan-2-yl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Reactant of Route 6
4-(Furan-2-yl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

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